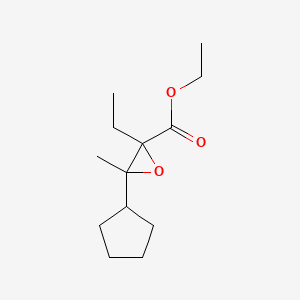
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate
Description
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an oxirane ring, and ester functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-13(11(14)15-5-2)12(3,16-13)10-8-6-7-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
VETBGJPTHLNJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)(C)C2CCCC2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentanone with ethyl diazoacetate in the presence of a catalyst to form the oxirane ring. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes.
Scientific Research Applications
Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyclopentyl-2-methyloxirane-2-carboxylate
- Ethyl 3-cyclopentyl-2-ethyl-3-methyloxirane-2-carboxylate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


